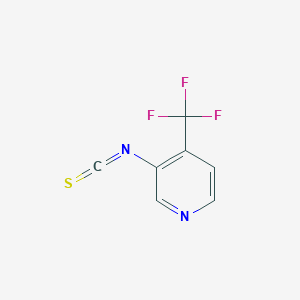
3-Isothiocyanato-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isothiocyanato-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S It is characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF3) attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-4-(trifluoromethyl)pyridine typically involves the introduction of the isothiocyanate group to a pyridine derivative. One common method is the reaction of 4-(trifluoromethyl)pyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:
4-(trifluoromethyl)pyridine+CSCl2+Et3N→this compound+Et3N⋅HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
3-Isothiocyanato-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases, and are often conducted under reflux conditions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Nucleophilic substitution: Thioureas, carbamates, and dithiocarbamates.
Cyclization: Various heterocyclic compounds.
Oxidation and reduction: Oxidized or reduced pyridine derivatives.
科学研究应用
3-Isothiocyanato-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Isothiocyanato-4-(trifluoromethyl)pyridine is largely dependent on its chemical reactivity. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
3-Isothiocyanato-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Isothiocyanato-4-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Lacks the isothiocyanate group but contains the trifluoromethyl group.
Uniqueness
3-Isothiocyanato-4-(trifluoromethyl)pyridine is unique due to the presence of both the isothiocyanate and trifluoromethyl groups
属性
分子式 |
C7H3F3N2S |
|---|---|
分子量 |
204.17 g/mol |
IUPAC 名称 |
3-isothiocyanato-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |
InChI 键 |
ANXBJXUPNMSYCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(F)(F)F)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


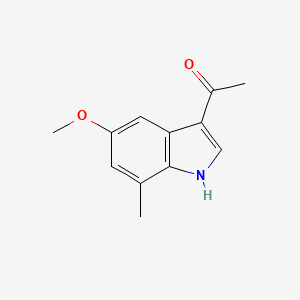
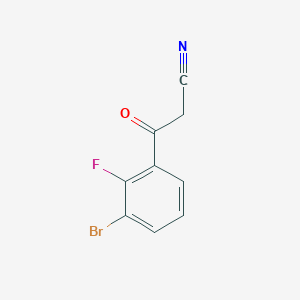

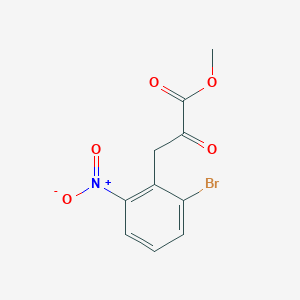
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)

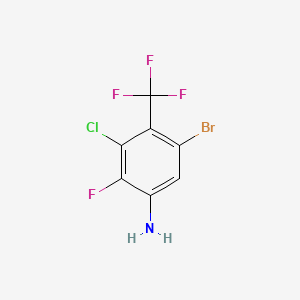
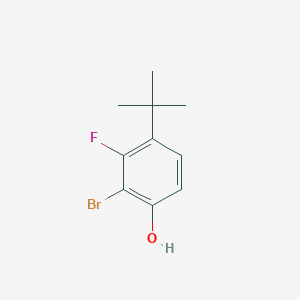
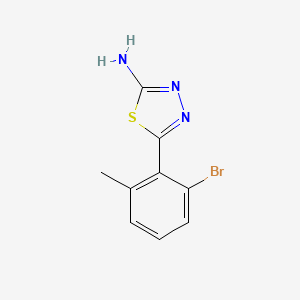
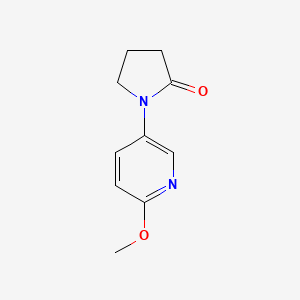
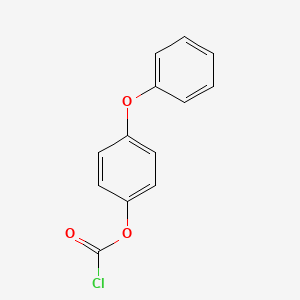
![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)

![2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
